molecular formula C19H12ClFN2OS B14097633 5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14097633
M. Wt: 370.8 g/mol
InChI Key: MLZDNEOWQRFQFA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the 4-fluorobenzyl Group: This can be done via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-chlorophenyl)-2-(4-bromobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-chlorophenyl)-2-(4-iodobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in the presence of both the 4-chlorophenyl and 4-fluorobenzyl groups. These substituents can significantly influence the compound’s chemical properties and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C19H12ClFN2OS

Molecular Weight

370.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H12ClFN2OS/c20-13-5-3-12(4-6-13)15-10-25-19-17(15)18(24)22-16(23-19)9-11-1-7-14(21)8-2-11/h1-8,10H,9H2,(H,22,23,24)

InChI Key

MLZDNEOWQRFQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2)F

Origin of Product

United States

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